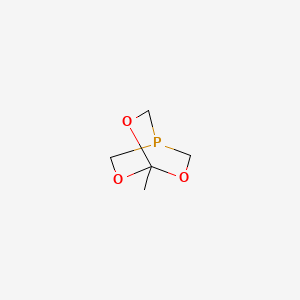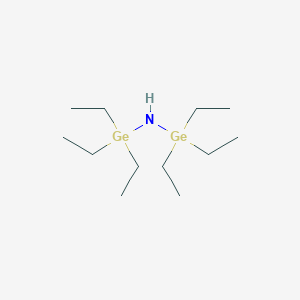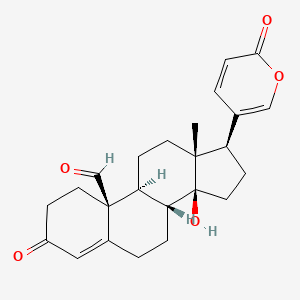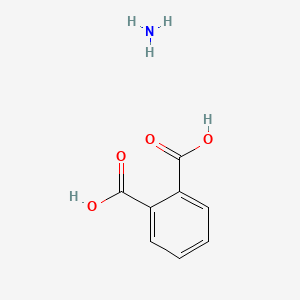
Phthalic acid, ammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalic acid, ammonium salt, is a chemical compound derived from phthalic acid. Phthalic acid itself is an aromatic dicarboxylic acid with the formula C6H4(CO2H)2. The ammonium salt form is created by neutralizing phthalic acid with ammonia. This compound is of interest due to its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phthalic acid, ammonium salt, can be synthesized by reacting phthalic acid with ammonia. The reaction typically involves heating phthalic acid with aqueous ammonia, resulting in the formation of the ammonium salt. Alternatively, phthalic anhydride can be used as a starting material, which is then treated with ammonia to yield the ammonium salt .
Industrial Production Methods: In industrial settings, phthalic acid is often produced by the catalytic oxidation of naphthalene or ortho-xylene to phthalic anhydride, followed by hydrolysis to obtain phthalic acid. The ammonium salt is then produced by neutralizing the acid with ammonia .
Analyse Des Réactions Chimiques
Types of Reactions: Phthalic acid, ammonium salt, undergoes various chemical reactions, including:
Oxidation: Phthalic acid can be oxidized to form phthalic anhydride.
Reduction: Reduction reactions can convert phthalic acid derivatives into other useful compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or nitric acid can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Alkyl halides and bases like potassium hydroxide are often used in substitution reactions
Major Products Formed:
Phthalic Anhydride: Formed through oxidation.
Phthalimide: Formed by reacting phthalic anhydride with ammonia.
Various Esters: Formed by reacting phthalic acid with alcohols.
Applications De Recherche Scientifique
Phthalic acid, ammonium salt, has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including dyes and pigments.
Biology: Utilized in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Employed in the production of plasticizers, resins, and other polymeric materials .
Mécanisme D'action
The mechanism of action of phthalic acid, ammonium salt, involves its ability to participate in various chemical reactions due to the presence of carboxyl groups. These groups can form hydrogen bonds, undergo nucleophilic substitution, and participate in condensation reactions. The molecular targets and pathways involved depend on the specific application and the chemical environment .
Comparaison Avec Des Composés Similaires
Phthalic acid, ammonium salt, can be compared with other similar compounds such as:
Isophthalic Acid: An isomer of phthalic acid with carboxyl groups in the 1,3-positions.
Terephthalic Acid: Another isomer with carboxyl groups in the 1,4-positions.
Phthalic Anhydride: The anhydride form of phthalic acid, used extensively in the chemical industry
Uniqueness: this compound, is unique due to its specific reactivity and the ability to form stable salts with ammonia. This makes it particularly useful in applications where controlled reactivity and stability are required.
Propriétés
Numéro CAS |
20450-76-4 |
|---|---|
Formule moléculaire |
C8H9NO4 |
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
azane;phthalic acid |
InChI |
InChI=1S/C8H6O4.H3N/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);1H3 |
Clé InChI |
OSKNUZYLXFBIHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)C(=O)O.N |
Numéros CAS associés |
523-24-0 20450-76-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



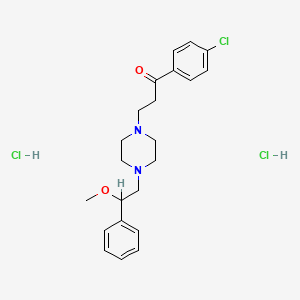


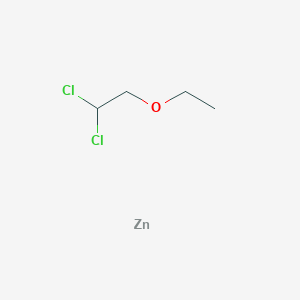
![Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate](/img/structure/B14700297.png)
![2,3-Bis(4-methoxyphenyl)-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B14700299.png)

